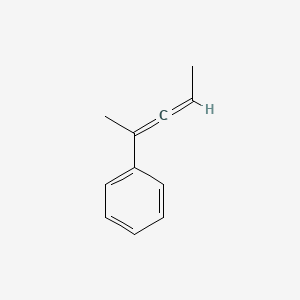

Benzene, (1-methyl-1,2-butadienyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52741-30-7 |

|---|---|

Molecular Formula |

C11H12 |

Molecular Weight |

144.21 g/mol |

InChI |

InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-9H,1-2H3 |

InChI Key |

CJQKTQMZTNTSIM-UHFFFAOYSA-N |

Canonical SMILES |

CC=C=C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of Benzene, 1 Methyl 1,2 Butadienyl

Quantum Chemical Analysis of Electronic Structure and Bonding

The unique electronic and structural properties of Benzene (B151609), (1-methyl-1,2-butadienyl)-, also known as 2-phenyl-2,3-butadiene, arise from the interaction between the phenyl ring and the allenic moiety. Quantum chemical methods provide a powerful lens through which to understand these intricacies.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Configuration

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the molecular geometry and electronic configuration of various organic molecules, including benzene derivatives. kyoto-u.ac.jpnih.govacs.org

In the case of Benzene, (1-methyl-1,2-butadienyl)-, DFT calculations can elucidate the preferred spatial arrangement of the atoms. These calculations typically involve optimizing the molecular geometry to find the lowest energy structure. For substituted benzenes, the orientation of the substituent relative to the aromatic ring is a key geometric parameter. For instance, in 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, the dihedral angle between the central and terminal phenyl rings was found to be 16.46 (6)°. nih.gov Similarly, DFT studies on caffeine (B1668208) have detailed the conformational preferences of its methyl groups. mdpi.com

The electronic configuration, including the distribution of electron density and molecular orbital energies, can also be determined using DFT. These calculations provide insights into the reactivity and spectroscopic properties of the molecule. For example, DFT has been used to study the electronic properties of graphene/benzene systems, revealing minimal charge transfer between the two components. nih.gov

Table 1: Representative DFT-Calculated Parameters for Related Molecules

| Molecule | Calculated Parameter | Value | Reference |

| 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene | Dihedral Angle (Central to Terminal Ring) | 16.46 (6)° | nih.gov |

| Caffeine | Rotational Barrier (Methyl Group) | 0.28 kcal/mol | mdpi.com |

| Graphene/Benzene | Charge Transfer | -0.001 |e|/atom | nih.gov |

This table is illustrative and based on data from related compounds. Specific values for Benzene, (1-methyl-1,2-butadienyl)- would require dedicated computational studies.

Molecular Orbital (MO) Analysis and Conjugation Effects in Aryl-Allenyl Systems

The interaction between the π-system of the phenyl ring and the cumulative double bonds of the allene (B1206475) group in Benzene, (1-methyl-1,2-butadienyl)- leads to an extended conjugated system. Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and stability of such systems. pressbooks.publibretexts.orgmasterorganicchemistry.com

In a conjugated system, the p-orbitals of adjacent atoms overlap, leading to the formation of delocalized π molecular orbitals that extend over multiple atoms. libretexts.org This delocalization results in increased stability. The allyl system, with three overlapping p-orbitals, is the simplest example of a conjugated system and its MOs can be described as bonding, non-bonding, and anti-bonding. pressbooks.pubmasterorganicchemistry.comyoutube.com

In aryl-allenyl systems, the π-orbitals of the aromatic ring can interact with the π-orbitals of the allene moiety. This interaction, or conjugation, depends on the relative orientation of the two groups. The extent of conjugation influences the electronic properties of the molecule, including its absorption spectrum and reactivity. The molecular orbitals of such a system arise from the linear combination of the atomic orbitals of the constituent atoms. imperial.ac.uk

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining the chemical reactivity of a molecule. The energy and spatial distribution of these frontier orbitals dictate how the molecule will interact with other chemical species. For instance, in the allyl anion, the HOMO has significant electron density at the terminal carbon atoms, indicating that these are the most likely sites for electrophilic attack. libretexts.orgmasterorganicchemistry.com

Topological Electron Density Analysis (e.g., QTAIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonding. nih.govnih.gov By examining the topology of the electron density, ρ(r), one can identify critical points (CPs) where the gradient of the electron density is zero. These CPs provide quantitative information about the nature of atomic interactions. nih.gov

There are four types of critical points, but bond critical points (BCPs) are of particular interest as they are found between two interacting atoms. The properties of the electron density at the BCP, such as its value (ρb), its Laplacian (∇²ρb), and the energy densities, can be used to classify the interaction as either a shared-shell (covalent) or closed-shell (ionic, van der Waals) interaction. uni-muenchen.de

For example, in a study of graphene/benzene interactions, the electron density at the BCP between the two entities was found to be very small, and the ratio of the magnitudes of the eigenvalues of the Hessian matrix indicated a van der Waals interaction. nih.gov In contrast, the C-C bonds within the graphene sheet exhibited characteristics of covalent bonding. nih.gov

For Benzene, (1-methyl-1,2-butadienyl)-, a QTAIM analysis would provide a detailed picture of the bonding within the phenyl and allene fragments, as well as the nature of the interaction between them. This would allow for a quantitative assessment of the degree of covalent character in the C-C bond connecting the two moieties and how it is influenced by the methyl substituent.

Conformational Landscapes and Stereochemical Considerations

The three-dimensional structure and stereochemistry of Benzene, (1-methyl-1,2-butadienyl)- are crucial to its properties and reactivity. The molecule possesses interesting conformational and stereochemical features due to the interplay between the phenyl ring and the chiral allene unit.

Potential Energy Surface (PES) Mapping of Rotational Isomers and Energy Barriers

The rotation around the single bond connecting the phenyl group to the allene moiety gives rise to different rotational isomers, or conformers. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, providing a landscape of the stable conformers and the energy barriers that separate them. researchgate.netresearchgate.net

Computational methods, such as Hartree-Fock, Møller-Plesset perturbation theory, and DFT, can be used to calculate the PES for the rotation of substituents. researchgate.net For example, the PES for 1,2-bis(methylseleno)benzene has been computed to understand the conformational space with respect to the rotation of both substituents. researchgate.net Similarly, studies on caffeine have explored the coupled rotations of its methyl groups. mdpi.com

For Benzene, (1-methyl-1,2-butadienyl)-, the PES would reveal the most stable conformation(s) resulting from the rotation of the phenyl group. The energy barriers between these conformers determine the rate of interconversion at a given temperature. The presence of the methyl group on the allene introduces additional steric interactions that will influence the shape of the PES. For instance, in 1-butene, the eclipsing of the methyl group with a vinyl hydrogen leads to allylic strain, affecting the rotational barrier. msu.edu

Table 2: Representative Rotational Energy Barriers for Related Organic Molecules

| Molecule | Rotational Barrier (kcal/mol) | Note | Reference |

| 1,3-Dialkylallenes | 46.6 | Barrier to stereoisomerization | msu.edu |

| 1,3-Diarylallenes | > 30 | Barrier to stereoisomerization | msu.edu |

| 1-Butene | ~1.7 | Barrier for rotation around C-C single bond | msu.edu |

| 2,3-Dichlorobutane (meso) | 12.5 | Barrier for rotation around C2-C3 bond | msu.edu |

| 2,3-Dichlorobutane (racemic) | 9.5 | Barrier for rotation around C2-C3 bond | msu.edu |

This table provides examples of rotational barriers in related systems to illustrate the range of values that might be expected.

Ab Initio and Semi-Empirical Studies on Axial Chirality and Enantiomeric Purity

Allenes substituted with two different groups on each of the terminal double-bonded carbons exhibit axial chirality. In the case of Benzene, (1-methyl-1,2-butadienyl)-, the two terminal carbons of the allene system have different substituents (a hydrogen and a methyl group on one, and two hydrogens on the other), making it a chiral molecule. The stereoisomers are non-superimposable mirror images called enantiomers.

The barrier to rotation around the C=C=C axis in allenes is typically high, allowing for the isolation of enantiomers at room temperature. msu.edu The rotational barrier for 1,3-dialkylallenes is approximately 195 kJ/mol (46.6 kcal/mol). msu.edu

Ab initio and semi-empirical computational methods are employed to study the stereochemistry of chiral allenes. These methods can be used to calculate the relative energies of the enantiomers and the transition state for their interconversion (racemization). This information is crucial for understanding the enantiomeric purity of a sample.

The synthesis of enantioenriched allenes is an active area of research. nih.govresearchgate.net Methods often involve the transfer of chirality from a point-chiral precursor to create an axially chiral allene. nih.govresearchgate.net For example, the nickel-catalyzed hydrocyanation of chiral allenes can proceed with a high degree of chirality transfer, yielding chiral carbonitriles with up to 97% enantiomeric excess (ee). rsc.org Computational studies can help elucidate the mechanisms of these reactions and predict the stereochemical outcome.

Reaction Pathway Elucidation and Mechanistic Predictions

The unique structural feature of Benzene, (1-methyl-1,2-butadienyl)-, also known as 1-phenyl-1,2-pentadiene, is its allene moiety attached to a phenyl group. This arrangement makes it a versatile substrate for various chemical transformations. Computational chemistry provides powerful tools to elucidate the complex reaction pathways and predict the outcomes of reactions involving this compound. Theoretical studies, though not extensively focused on this specific molecule, can be inferred from research on similar phenyl-substituted allenes and general allene reactivity.

Transition State Theory (TST) Applications for Key Transformations

Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a specific configuration along the reaction coordinate with the highest potential energy. wikipedia.org The rate of the reaction is then determined by the rate at which these transition state structures proceed to form products. wikipedia.org

For key transformations involving Benzene, (1-methyl-1,2-butadienyl)-, such as cycloaddition reactions, TST is instrumental in predicting reaction feasibility and kinetics. For instance, in a Diels-Alder type reaction, where the allene could potentially act as the dienophile, computational methods like Density Functional Theory (DFT) can be used to locate the transition state structure and calculate its energy. researchgate.netwikipedia.org The activation energy (the energy difference between the reactants and the transition state) is a critical parameter obtained from these calculations, providing insight into the reaction rate. youtube.com

Theoretical studies on the reaction of phenyl radicals with allene have employed high-level computational methods to determine the most favorable reaction channels. nih.gov These studies indicate that the addition of the phenyl radical to a terminal carbon of the allene is the preferred pathway. nih.gov By analogy, in reactions involving Benzene, (1-methyl-1,2-butadienyl)-, TST calculations would be crucial in determining whether a reagent would preferentially attack the C1 or C3 of the allene system.

The table below illustrates hypothetical activation energies for different reaction pathways of a generic phenyl-substituted allene, showcasing how TST can be used to predict the most likely reaction outcome.

| Reaction Type | Proposed Pathway | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |

| [4+2] Cycloaddition | Allene as dienophile | 25-35 | Moderate to High Temperature |

| Radical Addition | Attack at C1 of allene | 10-15 | High |

| Radical Addition | Attack at C2 of allene | 20-25 | Low |

| Radical Addition | Attack at C3 of allene | 12-18 | High |

Note: The data in this table is illustrative and based on general computational studies of allene reactions. Specific values for Benzene, (1-methyl-1,2-butadienyl)- would require dedicated calculations.

Molecular Dynamics Simulations (e.g., AIMD) of Dynamic Processes

While TST provides a static picture of the reaction at the transition state, Molecular Dynamics (MD) simulations offer a dynamic view of the entire reaction process. nih.gov Ab initio Molecular Dynamics (AIMD) is a particularly powerful technique where the forces between atoms are calculated "on the fly" using quantum mechanical methods. This allows for the simulation of bond-breaking and bond-forming events without pre-defined reaction coordinates.

For Benzene, (1-methyl-1,2-butadienyl)-, MD simulations can be employed to study several dynamic processes:

Conformational Dynamics: The molecule possesses rotational freedom around the bond connecting the phenyl group and the allene moiety. MD simulations can explore the conformational landscape and identify the most stable conformers in different solvent environments.

Solvent Effects: The behavior of reactions can be significantly influenced by the surrounding solvent molecules. MD simulations explicitly include solvent molecules, allowing for the study of their role in stabilizing or destabilizing reactants, transition states, and products.

Reaction Dynamics: AIMD simulations can trace the trajectory of a reaction from reactants to products, providing a detailed, time-resolved picture of the mechanism. This can reveal the presence of short-lived intermediates and complex dynamic effects that are not captured by static TST calculations. For instance, in a cycloaddition reaction, AIMD could show whether the two new sigma bonds are formed synchronously or asynchronously.

Recent advancements in enhanced sampling MD techniques, such as metadynamics, can be used to accelerate the simulation of rare events like chemical reactions, making it possible to calculate free energy surfaces and reaction rates. semanticscholar.org

Prediction of Regioselectivity and Stereoselectivity in Allenic Reactions

A key challenge in the synthesis of complex molecules is controlling the regioselectivity and stereoselectivity of reactions. Computational chemistry has become an indispensable tool for predicting these outcomes. rsc.org For reactions involving Benzene, (1-methyl-1,2-butadienyl)-, several factors influencing selectivity can be analyzed computationally.

Regioselectivity: The allene functionality presents multiple reactive sites. For example, in an electrophilic addition, the electrophile could attack the central carbon (C2) or one of the terminal carbons (C1 or C3) of the allene. The phenyl group and the methyl group will electronically and sterically influence the electron density and accessibility of these positions.

Computational methods like DFT can be used to calculate various electronic structure properties that help predict regioselectivity:

Partial Atomic Charges: The distribution of charges can indicate which atoms are more susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (FMOs): The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the allene and the reacting partner can predict the preferred sites of interaction. wikipedia.org

Fukui Functions: These functions provide a more sophisticated measure of the local reactivity of different sites within a molecule.

The following table summarizes the predicted regioselectivity for the addition of a generic electrophile (E+) to Benzene, (1-methyl-1,2-butadienyl)- based on these computational descriptors.

| Reactive Site | Relative HOMO Coefficient | Calculated Partial Charge | Predicted Reactivity towards E+ |

| C1 | High | Negative | High |

| C2 | Low | Slightly Positive | Low |

| C3 | Moderate | Slightly Negative | Moderate |

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual values would depend on the level of theory used in the calculation.

Stereoselectivity: The planar chirality of the substituted allene and the potential for creating new stereocenters during a reaction make the prediction of stereoselectivity crucial. For instance, in a cycloaddition reaction, the substituents on the reacting partner can approach the allene from different faces, leading to different diastereomers.

Computational modeling can predict the stereochemical outcome by calculating the energies of the different transition states leading to the various stereoisomers. The transition state with the lowest energy will correspond to the major product, in accordance with the Curtin-Hammett principle. This approach has been successfully applied to predict the stereoselectivity of various reactions, including those of phenyl-substituted systems. nih.gov

Chemical Transformations and Reaction Mechanisms of Benzene, 1 Methyl 1,2 Butadienyl

Cycloaddition Reactions of the Allenyl Moietynih.govlasalle.edumasterorganicchemistry.com

Allenes are versatile substrates in cycloaddition reactions, capable of participating as 2π components in various transformations to form cyclic structures. nih.gov The two double bonds of the allene (B1206475) in 3-phenyl-1,2-butadiene—the internal C(Ph)(Me)-C bond and the terminal C=CH₂ bond—exhibit different reactivities, which can be exploited for selective synthesis.

Allenes readily undergo [2+2] cycloaddition reactions with various alkenes (olefin partners) to produce methylenecyclobutanes. These reactions can be initiated thermally, photochemically, or through metal catalysis. organic-chemistry.orglibretexts.org Thermal cycloadditions of allenes with electron-deficient alkenes, such as N-phenylmaleimide, are proposed to occur through a stepwise mechanism involving a diradical intermediate. osti.gov This stepwise nature means the reaction is not always stereospecific, and the final stereochemical outcome depends on the rotational barriers and ring-closure dynamics of the intermediate diradical species. osti.gov

The reaction of a phenyl-substituted allene with an alkene can lead to different regioisomeric cyclobutane (B1203170) products, depending on which double bond of the allene reacts and the orientation of the approach. The regioselectivity is influenced by the stability of the potential diradical intermediates formed during the reaction. In addition to cycloaddition, competitive ene reactions can also occur, leading to the formation of diene adducts. osti.gov

Metal-catalyzed [2+2] cycloadditions, for example using cobalt catalysts, can also provide access to cyclobutane structures, often through the formation of metallacyclobutane intermediates. acs.org These catalytic methods can offer improved control over selectivity compared to thermal reactions.

The π-bonds of the allene system in 3-phenyl-1,2-butadiene can react as 2π components with 3-atom or 4-atom systems to construct five- and six-membered rings, respectively.

[2+3] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, are a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.orgnih.gov The allene acts as the "dipolarophile," reacting with a 4π-electron, three-atom "1,3-dipole." fu-berlin.de A wide variety of 1,3-dipoles can be employed, leading to a diverse range of heterocyclic products. uchicago.edu For instance, reaction with azides yields triazolines, while nitrones produce isoxazolidines. researchgate.netrsc.org The regioselectivity of these additions—determining which carbon of the allene bonds to which end of the dipole—is a critical aspect of the reaction. researchgate.netresearchgate.net

| 1,3-Dipole Type | General Structure | Resulting Heterocycle |

| Azide | R-N=N⁺=N⁻ | Triazoline |

| Nitrone | R₂C=N⁺(R)-O⁻ | Isoxazolidine (B1194047) |

| Nitrile Oxide | R-C≡N⁺-O⁻ | Isoxazoline |

| Carbonyl Ylide | R₂C=O⁺-C⁻R₂ | Dihydrofuran derivative |

| Azomethine Ylide | R₂C=N⁺(R)-C⁻R₂ | Pyrrolidine |

[2+4] Cycloadditions (Diels-Alder Reactions): In the Diels-Alder reaction, a conjugated diene reacts with a 2π component (a dienophile) to form a cyclohexene ring. masterorganicchemistry.comwikipedia.org Allenes can serve as the dienophile in these reactions. organic-chemistry.org For 3-phenyl-1,2-butadiene, either the internal C=C bond or the terminal C=C bond can react with a diene like cyclopentadiene. The reactivity is generally higher for strained or electron-deficient allenes. libretexts.orgnih.gov The reaction involves the 4π electrons of the diene and the 2π electrons of one of the allene's double bonds in a concerted, pericyclic mechanism. wikipedia.orgyoutube.com This concerted nature makes the reaction highly stereospecific.

Controlling selectivity is a key challenge and opportunity in allene cycloadditions.

Regioselectivity : In 1,3-dipolar cycloadditions, the regiochemical outcome is largely governed by the electronic properties of the reactants, which can be rationalized using frontier molecular orbital (FMO) theory. researchgate.netnih.gov The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of addition. organic-chemistry.org For phenyl-substituted allenes, both steric hindrance from the substituents and electronic stabilization of intermediates or transition states play a crucial role in directing the regioselectivity. researchgate.netnih.gov

Stereoselectivity : In Diels-Alder reactions, the stereochemistry of the dienophile is retained in the product. When cyclic dienes are used, two diastereomeric products, endo and exo, can be formed. wikipedia.org The endo product is often favored under kinetic control due to secondary orbital interactions between the diene and the dienophile's substituents. organic-chemistry.org For stepwise [2+2] cycloadditions, the stereoselectivity is determined by the conformational preferences of the diradical intermediate as it undergoes ring closure. osti.gov

The outcomes of these reactions can often be predicted and explained through computational methods like Density Functional Theory (DFT), which analyze the energies of different reaction pathways and transition states. rsc.orgresearchgate.net

Electrophilic and Nucleophilic Additions to the Allene Systemnih.govyoutube.comacs.org

The electron-rich π-bonds of the allene in 3-phenyl-1,2-butadiene are susceptible to attack by electrophiles. Nucleophilic attack is less common unless the allene is activated by electron-withdrawing groups. Electrophilic addition has been studied more extensively and often proceeds with high levels of selectivity. nih.govwikipedia.org

Hydrofunctionalization involves the addition of an H-Y molecule across one of the C=C double bonds. These reactions represent an atom-economical way to produce functionalized allylic compounds. acs.org

Hydrohalogenation : The addition of hydrogen halides (HX) to phenyl-substituted allenes has been shown to proceed with high regioselectivity. acs.org Electrophilic attack by a proton (H⁺) occurs preferentially on the terminal CH₂ carbon of the allene. pressbooks.pub This generates a tertiary, resonance-stabilized vinyl cation, which benefits from delocalization of the positive charge onto the adjacent phenyl ring. Subsequent nucleophilic attack by the halide anion (X⁻) on the central carbon leads to the formation of a vinyl halide as the major product, consistent with Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com

Hydroamination : The intermolecular addition of amines (N-H bond) to allenes can be achieved using transition metal catalysts. acs.org Gold(I) complexes, for example, have been shown to effectively catalyze the hydroamination of substituted allenes with arylamines. nih.gov In the case of a related isomer, 1-phenyl-1,2-butadiene, the reaction with m-bromoaniline resulted in the addition of the nucleophile to the methyl-substituted terminus, yielding an N-allylic aniline (B41778) with high E-selectivity. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the addition. nih.gov

Hydrosilylation : The addition of a hydrosilane (H-SiR₃) across a C=C bond is a valuable method for synthesizing allylsilanes and vinylsilanes. Nickel-catalyzed hydrosilylation of 1,1-disubstituted allenes can produce linear allylsilanes with excellent regio- and stereoselectivity. rsc.orgrsc.org The stereochemical outcome (Z- or E-allylsilane) can be precisely controlled by the choice of ligand on the nickel catalyst, which influences the reaction through steric effects and non-covalent interactions. rsc.orgrsc.org Palladium-based catalysts are also effective for the regioselective hydrosilylation of allenes. semanticscholar.orgacs.org

Table of Representative Hydrofunctionalization Reactions of Phenylallene Analogues

| Reaction | Substrate | Reagent/Catalyst | Product Type | Selectivity |

|---|---|---|---|---|

| Hydrochlorination | Phenylallene | HCl | 3-Chloro-3-phenyl-1-propene | High regioselectivity |

| Hydroamination | 1-Phenyl-1,2-butadiene | m-Bromoaniline / Au(I) catalyst | N-(1-methyl-3-phenyl-2-propenyl)aniline | High regioselectivity, >25:1 E:Z ratio nih.gov |

| Hydrosilylation | 1,1-Disubstituted Allenes | HSiR₃ / Ni(II) with P(c-Hex)₃ ligand | (E)-Allylsilane | High E-selectivity rsc.orgrsc.org |

Carbohalogenation involves the simultaneous addition of a carbon-based group (R) and a halogen (X) across a double bond. While less common than hydrohalogenation, this transformation can be envisioned to proceed via an electrophilic mechanism.

The reaction would likely be initiated by the attack of an electrophilic halogen source (e.g., I⁺ from ICl, or Br⁺ from NBS) on the central carbon of the allene. This is the site of highest electron density and leads to the formation of the most stable intermediate. This attack would generate a resonance-stabilized vinyl cation, similar to the intermediate in hydrohalogenation. This electrophilic cation can then be trapped by a carbon-based nucleophile present in the reaction mixture, leading to the formation of a C-C bond and completing the carbohalogenation. The regioselectivity would be dictated by the initial electrophilic attack to form the most stable cationic intermediate. nih.gov

Metal-Mediated and Catalyzed Reactions

Cyclizations and Functionalizations Involving Transition Metals (e.g., Pd, Rh, Ir, Au, Ni)

No specific examples of transition metal-catalyzed cyclizations or functionalizations of Benzene (B151609), (1-methyl-1,2-butadienyl)- have been found in the surveyed literature. While palladium, rhodium, and gold catalysts are known to mediate a variety of transformations on aryl allenes, leading to the formation of diverse carbocyclic and heterocyclic scaffolds, studies detailing these reactions specifically with the 1-methyl-1,2-butadienyl substituent on a benzene ring are not available.

Stereodivergent and Stereoselective Transformations

There is no available research on the stereodivergent or stereoselective transformations of Benzene, (1-methyl-1,2-butadienyl)-. Such studies would typically involve the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers, but no such investigations have been reported for this compound.

Heck-type Reactions of Aryl Allenes

While the Heck reaction is a powerful tool for the arylation of alkenes, and its application to allenes has been explored, specific examples involving Benzene, (1-methyl-1,2-butadienyl)- as the aryl allene component are not described in the literature. Data on reaction conditions, catalyst systems, and the regioselectivity of such a reaction are therefore unavailable.

Pericyclic Reactions and Rearrangements

Sigmatropic Rearrangements of Allenyl Units

The general principles of sigmatropic rearrangements in allene-containing systems are understood. uhmreactiondynamics.orgmsu.edu For instance, uhmreactiondynamics.orgstudy.com-hydrogen shifts and researchgate.netresearchgate.net-sigmatropic rearrangements like the Cope and Claisen rearrangements are well-known pericyclic reactions. msu.eduox.ac.uk However, specific studies on the sigmatropic rearrangement behavior of the (1-methyl-1,2-butadienyl)- group attached to a benzene ring, including the conditions required and the products formed, have not been reported.

Electrocyclic Reactions Involving Aromatic Allene Systems

Electrocyclic reactions involve the concerted formation or breaking of a sigma bond within a conjugated pi-system. researchgate.net The participation of the allene and aromatic moieties of Benzene, (1-methyl-1,2-butadienyl)- in such reactions is theoretically possible but has not been experimentally investigated according to available literature. Consequently, there is no data on whether this compound undergoes electrocyclization or electrocyclic ring-opening reactions under thermal or photochemical conditions.

Due to this lack of specific research, the creation of data tables and a detailed discussion of research findings for Benzene, (1-methyl-1,2-butadienyl)- is not feasible at this time.

Radical Reactions and Their Selectivity

The radical chemistry of allenes, including aryl-substituted derivatives like Benzene, (1-methyl-1,2-butadienyl)-, is characterized by complex questions of selectivity. The presence of two orthogonal π-systems and three potential sites for radical attack (the terminal C1 and C3 carbons, and the central sp-hybridized C2 carbon) means that the reaction outcomes are governed by a delicate interplay of electronic and steric factors. nih.gov The regioselectivity of radical additions to this compound is primarily dictated by the stability of the resulting radical intermediate.

In the case of substituted allenes, radical attack predominantly occurs at the central carbon (C2). nih.gov This preference is due to the formation of a resonance-stabilized allylic radical, which is significantly more stable than the vinyl radical that would result from an attack at a terminal carbon. For Benzene, (1-methyl-1,2-butadienyl)-, attack at the C2 position is further favored because the resulting allylic radical is also a benzylic radical, allowing for extensive delocalization of the unpaired electron into the phenyl ring, which provides substantial resonance stabilization. masterorganicchemistry.com

The nature of the attacking radical also plays a critical role in determining the site of addition. Factors such as the radical's electrophilicity or nucleophilicity can influence its preference for the more or less electron-rich centers of the allene moiety. nih.gov For instance, the addition of electrophilic trifluoromethyl radicals (CF₃•) to aryl-substituted allenes has been shown to proceed with high regioselectivity, exclusively targeting the central allene carbon. nih.gov Similarly, heteroatom-centered radicals, such as those derived from halogens or sulfur, generally add to the central carbon to form the more stable allylic radical. nih.govillinois.edu

Detailed research on the addition of nitrogen dioxide radicals to a closely related analog, 1-methyl-4-(propa-1,2-dien-1-yl)benzene, reveals further intricacies regarding stereoselectivity. researchgate.net Such reactions proceed through a single transition state but can lead to a mixture of both Z- and E-allylic radical intermediates. researchgate.net This phenomenon, known as post-transition state bifurcation (PTSB), indicates that the reaction selectivity is determined by dynamic effects after the transition state is passed, rather than just the relative energies of the intermediates. researchgate.net Interestingly, these dynamic effects often favor the formation of the Z-allylic radical, even when it is the thermodynamically less stable isomer. researchgate.net

The general principles governing the regioselectivity of radical additions to substituted allenes are summarized in the table below.

| Attacking Radical Type | Primary Site of Attack on Substituted Allenes | Intermediate Formed | Governing Factor |

|---|---|---|---|

| Carbon-Centered (e.g., CF₃•, Alkyl•) | Central Carbon (C2) | Allylic Radical | Stability of the intermediate radical nih.gov |

| Halogen-Centered (e.g., Cl•, Br•) | Central Carbon (C2) | Allylic Radical | Formation of the most stable radical intermediate nih.govillinois.edu |

| Sulfur-Centered (Thiyl, RS•) | Central Carbon (C2) | Allylic Radical | Thermodynamic stability of the radical adduct illinois.edu |

| Nitrogen-Centered (e.g., NO₂•) | Central Carbon (C2) | Allylic Radical (Z/E mixture) | Post-transition state dynamics researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies for Benzene, 1 Methyl 1,2 Butadienyl

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds in solution. For a molecule like Benzene (B151609), (1-methyl-1,2-butadienyl)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment. The 13C NMR spectrum is particularly characteristic for allenes, with the central sp-hybridized carbon resonating at a very distinct downfield shift, typically between 200-220 ppm. The sp2-hybridized carbons of the allene (B1206475) appear around 80 ppm.

While specific experimental data for Benzene, (1-methyl-1,2-butadienyl)- is not widely published, expected chemical shifts can be inferred from data on similar structures. For instance, in 3-methyl-1,2-butadiene, the terminal =CH₂ protons appear around 4.5 ppm, and the methyl protons are seen at approximately 1.6-1.7 ppm. chemicalbook.com The presence of the phenyl group would further influence these shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (1-methyl-1,2-butadienyl)- (Note: These are estimated values based on known substituent effects and data from analogous compounds.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | 127.0 - 140.0 |

| Allenic-H (=CH₂) | 4.60 - 5.00 | ~90 |

| Allenic-C (sp) | - | ~205 |

| Allenic-C (quaternary) | - | ~110 |

| Methyl-H (-CH₃) | 1.70 - 1.90 | ~20 |

| Ethyl-H (-CH₂) | 2.10 - 2.30 | ~30 |

| Ethyl-H (-CH₃) | 1.00 - 1.20 | ~13 |

Two-Dimensional NMR Experiments for Connectivity and Stereochemistry (e.g., COSY, HMQC, HMBC, NOESY)

To definitively establish the molecular structure and overcome the limitations of 1D NMR, a series of 2D NMR experiments are employed. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For Benzene, (1-methyl-1,2-butadienyl)-, COSY would be crucial for establishing the connectivity within the ethyl group by showing a cross-peak between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. It would also reveal couplings between the aromatic protons on the phenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu HSQC is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. emerypharma.com For example, it would link the proton signal of the allenic =CH₂ group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.comsdsu.edu HMBC is critical for piecing together the molecular skeleton. Key correlations would include the link from the protons on the ethyl group and the allenic methyl group to the quaternary allenic carbons, and from the ortho-protons of the phenyl ring to the carbon of the allene system it is attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. While not directly determining connectivity, it is vital for confirming stereochemistry and conformation. For an axially chiral molecule like a disubstituted allene, NOESY can help determine the relative orientation of substituents.

Table 2: Key Expected 2D NMR Correlations for Benzene, (1-methyl-1,2-butadienyl)-

| Experiment | Correlated Nuclei | Expected Information |

| COSY | Ethyl -CH₂ / Ethyl -CH₃ | Confirms ethyl group connectivity. |

| Aromatic protons | Shows coupling patterns within the phenyl ring. | |

| HSQC | Allenic =CH₂ / C_allenic | Assigns the allenic CH₂ carbon. |

| Phenyl-H / Phenyl-C | Assigns aromatic carbons with attached protons. | |

| HMBC | Phenyl-H (ortho) / C_allenic | Connects the phenyl ring to the allene moiety. |

| Allenic-CH₃ / C_allenic (sp, sp²) | Confirms the position of the methyl group on the allene. | |

| Ethyl-CH₂ / C_allenic | Confirms the position of the ethyl group on the allene. | |

| NOESY | Phenyl-H (ortho) / Allenic-CH₃ | Provides information on spatial proximity and conformation. |

Advanced Pulse Sequences for Structural Assignment in Complex Allenes

Modern NMR spectroscopy utilizes a vast library of pulse sequences to enhance spectral quality and extract specific information. strath.ac.ukmanchester.ac.uk For complex molecules like substituted allenes, specialized sequences can be crucial.

Selective 1D Experiments (e.g., 1D-TOCSY, 1D-NOESY): These experiments can irradiate a specific proton resonance and reveal its entire coupling network (TOCSY) or its spatial neighbors (NOESY) in a simplified 1D spectrum, which is useful for resolving overlapping signals in the 2D spectra.

Pure Shift NMR: Techniques like PSYCHE can remove homonuclear coupling from ¹H NMR spectra, resulting in a spectrum of singlets, which dramatically increases resolution and simplifies analysis of complex spin systems. manchester.ac.uk

Adiabatic and Composite Pulses: In multidimensional experiments, imperfect pulses can lead to signal loss, especially at high magnetic fields. nih.gov The use of advanced pulse shapes, such as adiabatic or triply-compensated G5 pulses, ensures uniform excitation and inversion across the spectrum, leading to significant sensitivity enhancements. nih.gov These are particularly beneficial in triple-resonance experiments or when analyzing nuclei with a wide range of chemical shifts. utoronto.ca

Variable Temperature NMR Studies for Conformational Dynamics

The rotation around single bonds, such as the C-C bond connecting the phenyl ring and the allene group, can be sterically hindered, leading to the existence of different stable conformations (rotamers). Variable Temperature (VT) NMR is the primary method for studying these dynamic processes. acs.org

By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, where the interconversion between rotamers is slow on the NMR timescale, separate signals for each rotamer may be observed. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen to a time-averaged signal at high temperatures.

Analysis of the line shape at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. acs.org While specific VT-NMR studies on Benzene, (1-methyl-1,2-butadienyl)- are not documented, such studies on related sterically hindered aryl compounds have successfully characterized their dynamic behavior.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. derpharmachemica.com These methods are particularly effective for identifying key functional groups.

Interpretation of Characteristic Allenic Vibrations and Aromatic Modes

The vibrational spectrum of Benzene, (1-methyl-1,2-butadienyl)- is dominated by features from the allene and the phenyl group.

Allenic Vibrations: The most characteristic vibration of the allene moiety is the asymmetric C=C=C stretching mode, which typically appears as a strong band in the IR spectrum in the region of 1950-1980 cm⁻¹. A corresponding symmetric stretch is often weak or absent in the IR but may be visible in the Raman spectrum. Out-of-plane bending modes for the terminal =CH₂ group are also expected.

Aromatic Modes: The phenyl group gives rise to several characteristic bands. C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. derpharmachemica.com C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. derpharmachemica.com The substitution pattern on the benzene ring can be deduced from the pattern of strong C-H out-of-plane bending bands in the 675-900 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for Benzene, (1-methyl-1,2-butadienyl)-

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| Asymmetric C=C=C Stretch | 1950 - 1980 | Strong | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Medium to Strong |

| C-H Out-of-Plane Bend | 675 - 900 | Strong | Weak |

Use of Computational Vibrational Analysis to Aid Assignment

Assigning every band in the complex vibrational spectra of a molecule like Benzene, (1-methyl-1,2-butadienyl)- can be challenging. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for aiding spectral interpretation. mdpi.comepa.govresearchgate.net

The process involves first optimizing the molecular geometry of the compound at a chosen level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). epa.gov Following optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies, IR intensities, and Raman activities. researchgate.netresearchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98) to improve agreement with experimental data. researchgate.net By comparing the scaled theoretical spectrum with the experimental IR and Raman spectra, a detailed and reliable assignment of the observed vibrational bands can be achieved. mdpi.commdpi.com This computational approach is especially valuable for distinguishing between closely spaced bands and for visualizing the atomic motions associated with each vibrational mode.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of an unknown compound, it provides information about the molecular weight and, through the analysis of fragmentation patterns, offers significant clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the differentiation between compounds that may share the same nominal mass but have different chemical formulas. nih.govyoutube.com

For the compound Benzene, (1-methyl-1,2-butadienyl)- , the molecular formula is C₁₁H₁₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined exact mass that matches this theoretical value provides strong evidence for the compound's elemental formula. This capability is crucial for distinguishing C₁₁H₁₂ from other potential formulas that might have the same nominal mass of 144 Da.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (H) | 12 | 1.007825 | 12.093900 |

| Theoretical Exact Mass | 144.093900 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected and then fragmented through collision-induced dissociation (CID) to produce product ions. wikipedia.orgresearchgate.net The resulting fragmentation pattern provides detailed structural information. The study of gas-phase ion chemistry is essential for interpreting these patterns. colorado.edu

For Benzene, (1-methyl-1,2-butadienyl)-, the molecular ion (M⁺˙) at m/z 144 would be the precursor ion. Its fragmentation would likely be governed by the stability of the resulting carbocations and neutral losses. The fragmentation of alkylbenzenes and related aromatic hydrocarbons often follows characteristic pathways. core.ac.uk

Benzylic/Allenic Cleavage: One of the most common fragmentation pathways for alkylbenzenes involves cleavage at the benzylic position to form a resonance-stabilized cation. youtube.com For the title compound, cleavage of the methyl group from the allene side chain would result in the loss of a methyl radical (•CH₃, 15 Da), leading to a stable cation at m/z 129 .

Tropylium (B1234903) Ion Formation: A hallmark of the mass spectra of many alkylbenzenes is a prominent peak at m/z 91 . youtube.com This is attributed to the formation of the highly stable, aromatic tropylium cation (C₇H₇⁺) through rearrangement of the benzyl (B1604629) cation. youtube.com

Phenyl Cation Formation: Cleavage of the entire side chain can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77 . core.ac.uk

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss | Mass of Loss (Da) |

|---|---|---|---|---|

| 144 | [C₁₀H₉]⁺ | 129 | •CH₃ | 15 |

| 144 | [C₇H₇]⁺ (Tropylium ion) | 91 | C₄H₅ | 53 |

| 144 | [C₆H₅]⁺ (Phenyl cation) | 77 | C₅H₇ | 67 |

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives/complexes)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. docbrown.info Since many substituted allenes are oils or low-melting solids, obtaining a single crystal of the parent compound can be challenging. Therefore, this technique is often applied to stable, crystalline derivatives or organometallic complexes of the target molecule. acs.org

Single Crystal X-ray Diffraction Data Collection and Refinement

The process begins with growing a high-quality single crystal suitable for analysis. This crystal is mounted on a goniometer in a diffractometer and typically cooled to a low temperature (e.g., 100 K) to reduce thermal motion of the atoms. mdpi.com A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. A detector records the position and intensity of thousands of these reflections.

This dataset is then used to solve and refine the crystal structure. The refinement process involves creating a theoretical model of the atomic positions and comparing the calculated diffraction pattern from this model with the experimental data. The model is adjusted to minimize the difference between the calculated and observed data, a process that is quantified by an R-factor (residual factor), with lower values indicating a better fit. researchgate.net

| Parameter | Typical Value / Description |

|---|---|

| Empirical formula | Dependent on the crystalline derivative |

| Formula weight | Dependent on the crystalline derivative |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c, C2/c |

| Reflections collected | >10000 |

| Independent reflections | >2000 |

| Final R indices [I>2sigma(I)] | R1 = ~0.03-0.07 |

Analysis of Bond Lengths, Angles, and Intermolecular Interactions

The final refined crystal structure provides a wealth of information, including precise bond lengths, bond angles, and torsion angles. docbrown.info This data allows for the unambiguous confirmation of the molecule's connectivity and stereochemistry.

For a derivative of Benzene, (1-methyl-1,2-butadienyl)-, the analysis would focus on:

Bond Lengths: Confirming the nature of the carbon-carbon bonds. The C-C bonds within the phenyl ring would be expected to have lengths of approximately 1.39 Å, which is intermediate between a single (1.54 Å) and double (1.34 Å) bond. docbrown.info The allenic C=C double bonds would be shorter, typically around 1.31 Å.

Bond Angles: The geometry around the sp² carbons of the benzene ring would be approximately 120°. The central sp-hybridized carbon of the allene group would exhibit a nearly linear geometry with a bond angle close to 180°.

Intermolecular Interactions: The analysis also reveals how molecules are arranged in the crystal lattice. This can identify non-covalent interactions, such as π-π stacking between the phenyl rings of adjacent molecules or C-H···π interactions, which influence the crystal packing. researchgate.net

| Bond Type | Hybridization | Typical Length (Å) |

|---|---|---|

| C-C (Alkane) | sp³-sp³ | 1.54 |

| C-C (Aromatic) | sp²-sp² | 1.39 |

| C=C (Allene) | sp²=sp | 1.31 |

| C-C (Phenyl-Allene) | sp²-sp² | ~1.47 |

Applications of Benzene, 1 Methyl 1,2 Butadienyl in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Block in Complex Molecule Synthesis

The presence of an axially chiral allene (B1206475) moiety makes "Benzene, (1-methyl-1,2-butadienyl)-" a significant building block in asymmetric synthesis. researchgate.netnih.gov Chiral allenes are crucial frameworks in many natural products and pharmacologically active molecules. researchgate.netrsc.org

Enantioselective Synthesis of Advanced Molecular Scaffolds

The enantioselective synthesis of complex molecular scaffolds can be achieved using chiral allenes like "Benzene, (1-methyl-1,2-butadienyl)-". These compounds serve as versatile building blocks in transformations that construct intricate three-dimensional structures. researchgate.netbohrium.com The development of catalytic asymmetric methods has significantly advanced the synthesis of chiral allenes. researchgate.netrsc.org For instance, palladium-catalyzed asymmetric [3+2] cycloaddition reactions using racemic allenes can produce highly functionalized chiral allenes with excellent yields and control over stereoselectivity. bohrium.com This highlights the potential of using "Benzene, (1-methyl-1,2-butadienyl)-" in similar transformations to generate diverse and complex molecular architectures.

Application in Natural Product Synthesis Precursors (focus on synthetic strategy)

Chiral allenes are increasingly utilized in the total synthesis of natural products. nih.gov The strategic use of allenoates, a related class of allenic compounds, in cycloaddition reactions has enabled the concise synthesis of natural products containing challenging structural motifs like cyclobutenes. nih.gov This approach demonstrates the power of incorporating allenic building blocks into synthetic strategies. The chirality of the allene can be strategically transferred to new stereocenters during the synthesis, providing efficient control over the final product's stereochemistry. nih.gov While direct examples involving "Benzene, (1-methyl-1,2-butadienyl)-" are not prevalent in the provided search results, the principles established with other chiral allenes strongly suggest its utility as a precursor in the synthesis of complex natural products.

Precursors for Novel Polymeric Materials

The allenyl group in "Benzene, (1-methyl-1,2-butadienyl)-" offers a reactive handle for polymerization, leading to the creation of novel polymeric materials with unique properties. Allenes are recognized as valuable monomers for producing conjugated polymers. vulcanchem.com

Polymerization Strategies Involving Allenyl Moieties (e.g., Radical, Coordination, Ring-Opening Metathesis)

Several polymerization strategies can be employed for monomers containing allenyl groups:

Radical Polymerization: This is a common method for polymerizing vinyl monomers and can be initiated by free radicals. wikipedia.orgyoutube.com The process involves initiation, propagation, and termination steps. youtube.comyoutube.com While broadly applicable, controlling the stereochemistry and achieving narrow molecular weight distributions can be challenging. wikipedia.org

Coordination Polymerization: This method utilizes transition metal catalysts, such as Ziegler-Natta or metallocene catalysts, to achieve controlled polymerization of alkenes. numberanalytics.comlibretexts.org π-Allylnickel catalysts have been successfully used for the living coordination polymerization of allene derivatives, allowing for the synthesis of well-defined polymers with a variety of functional groups. acs.orgacs.org The nature of the ligands on the metal center can significantly influence the polymerization behavior and the resulting polymer structure. acs.org

Ring-Opening Metathesis Polymerization (ROMP): This chain-growth polymerization method uses catalysts, like Grubbs-type catalysts, to polymerize strained cyclic olefins. wikipedia.orgyoutube.com Recently, this strategy has been extended to cyclic allenes in a process termed ring-opening allene metathesis polymerization (ROAlMP). acs.orgacs.orgresearchgate.net This technique preserves the allenic functionality within the polymer backbone, leading to well-defined polyallenamers. acs.orgacs.org

| Polymerization Strategy | Catalyst/Initiator | Key Features |

| Radical Polymerization | Free radical initiators | Versatile, but can be difficult to control stereochemistry and molecular weight. wikipedia.org |

| Coordination Polymerization | π-Allylnickel catalysts | Living polymerization, produces well-defined polymers. acs.orgacs.org |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs-type catalysts | Preserves allene functionality in the polymer backbone. acs.orgacs.org |

Design and Synthesis of Functional Polymers with Allenic Side Chains

The incorporation of "Benzene, (1-methyl-1,2-butadienyl)-" as a monomer can lead to the synthesis of functional polymers with allenic side chains. These side chains introduce unique reactivity and potential for post-polymerization modification. The synthesis of functional polyesters with reactive side chains that can be modified with various functional groups has been demonstrated, highlighting a strategy that could be adapted for polymers derived from allenic monomers. rsc.org The design of polymers with specific functionalities, such as those for drug delivery or advanced materials, can be achieved by carefully selecting the comonomers and polymerization method. rsc.orgmdpi.comgoogle.comresearchgate.net The presence of the phenyl group from the benzene (B151609) ring can also influence the polymer's properties, potentially enhancing its thermal stability and processability.

Ligands and Catalysts in Organometallic Chemistry

The allenyl moiety in "Benzene, (1-methyl-1,2-butadienyl)-" can act as a ligand, coordinating to transition metals to form organometallic complexes. rsc.orgresearchgate.netuea.ac.uk These complexes can exhibit interesting catalytic activities and serve as versatile intermediates in organic synthesis. rsc.orguea.ac.uknih.govuea.ac.uk

The development of ligands with novel three-dimensional arrangements is crucial for advancing catalysis. rsc.org The axial chirality and unique 3D environment of allenes make them attractive scaffolds for new ligands. rsc.orguea.ac.uk For instance, bis(pyridyl)allenes have been used as robust ligands for palladium, platinum, and gold complexes, which have shown promising catalytic activity in various reactions. rsc.org

Allene-containing metal complexes can be synthesized through various methods, and their reactivity can be tuned by the choice of the metal and other ligands present in the coordination sphere. researchgate.netacs.org These complexes have the potential to be used in a wide range of catalytic transformations, including cross-coupling reactions, cyclizations, and nucleophilic additions. uea.ac.ukacs.org The steric and electronic properties of the "Benzene, (1-methyl-1,2-butadienyl)-" ligand would influence the stability, reactivity, and selectivity of the resulting metal complexes.

| Metal | Application of Allenyl Ligand Complex |

| Palladium | Catalysis of Heck reactions and cyclization of 1,6-enynes. uea.ac.uk |

| Platinum | Synthesis of novel carbene-type complexes with catalytic potential. rsc.orgnih.gov |

| Gold | Catalysis of cyclization reactions, with activity comparable to state-of-the-art catalysts. rsc.orgnih.gov |

| Nickel | Key intermediates in asymmetric propargylic substitutions. acs.org |

Synthesis and Characterization of Metal Complexes with Allenylbenzene Ligands

The incorporation of donor groups onto an allene core, such as in derivatives of allenylbenzene, allows for the creation of coordination complexes where a metal can bind to the donor atoms, potentially interacting with the allene's double bond system as well. rsc.org The synthesis of such complexes presents unique challenges, including controlling the coordination between the metal and the ligand's different potential binding sites (the donor atoms and the C=C double bonds). rsc.org

A primary method for synthesizing these complexes involves the direct reaction of an allenyl-functionalized ligand with a suitable metal precursor. For instance, bis(pyridyl)allenes have been successfully used as robust ligands to prepare novel complexes with metals such as Palladium(II), Platinum(IV), and Gold(III). rsc.org The synthesis strategy often involves reacting the allenylbenzene derivative, which contains coordinating groups like phosphines or pyridyls, with a metal salt or a low-valent metal complex. rsc.orgnumberanalytics.com Depending on the metal center and reaction conditions, the allene system may be retained in the final organometallic compound, or it may undergo cyclization to form different structures, such as carbene-type complexes. uea.ac.uk

Characterization of these metal complexes is crucial to confirm their structure and bonding. A combination of spectroscopic and analytical techniques is employed:

Infrared (IR) Spectroscopy: IR spectroscopy is vital for identifying the characteristic stretching frequency of the allene C=C=C bond, which typically appears as a strong absorption band around 1950 cm⁻¹. vulcanchem.com Shifts in the absorption bands of the donor groups upon coordination also confirm the metal-ligand interaction. researchgate.net

X-ray Diffraction: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, offering precise data on bond lengths, bond angles, and the coordination geometry around the metal center (e.g., octahedral, square planar). uea.ac.uknih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight and elemental composition of the newly synthesized complexes. uea.ac.uk

Table 1: Representative Spectroscopic Data for Allenyl Metal Complexes

| Technique | Key Feature | Typical Observation | Reference |

|---|---|---|---|

| IR Spectroscopy | C=C=C Stretch | Strong absorption near 1950 cm⁻¹ | vulcanchem.com |

| ¹H NMR Spectroscopy | Ligand Protons | Coordination-induced shifts compared to free ligand | nih.gov |

| ³¹P NMR Spectroscopy | Phosphine (B1218219) Ligands | Significant chemical shift upon coordination to metal center | utc.edu |

| X-ray Diffraction | Molecular Structure | Determines precise bond angles, lengths, and coordination geometry | uea.ac.uknih.gov |

The isolation of stable group 6 metal allenyl complexes has also been achieved through the addition of N-heterocyclic carbenes (NHCs) to alkynylcarbene complexes, further expanding the range of known allenyl-metal architectures. researchgate.net

Catalytic Activity of Allenyl-Derived Metal Complexes in Organic Transformations (e.g., Asymmetric Catalysis)

The unique three-dimensional arrangement and electronic properties of metal complexes featuring allenylbenzene ligands make them promising candidates for catalysis. rsc.org Their dual functionality, combining the reactivity of the metal center and the unique stereochemistry of the allene, can facilitate a range of organic transformations. rsc.org

Complexes derived from allene-based ligands have demonstrated catalytic activity in several important reactions, including:

Heck Coupling: Palladium complexes with allene-derived ligands have been shown to catalyze this key carbon-carbon bond-forming reaction. uea.ac.uk

Cyclization of 1,6-Enynes: Metal-catalyzed cyclization reactions are powerful tools for building complex ring systems, and allene-derived complexes have shown efficacy in this area. uea.ac.uk

Nucleophilic Addition to Allenes: The metal center can activate the allene moiety towards attack by nucleophiles, a transformation catalyzed by these complexes. uea.ac.uk

A particularly significant application lies in asymmetric catalysis , which leverages the inherent axial chirality of the allene skeleton. uea.ac.uk By using optically active allene-containing ligands, it is possible to synthesize chiral metal complexes that can induce high stereoselectivity in chemical reactions. uea.ac.ukresearchgate.net While the field is still developing, promising results have been observed using allene-containing phosphine ligands in rhodium(I) and gold(I) catalysis. rsc.org The development of these chiral catalysts is a key goal for the synthesis of enantiomerically pure compounds, which are highly valuable in pharmaceuticals and materials science. numberanalytics.comresearchgate.net

Table 2: Examples of Catalytic Applications for Allenyl-Derived Metal Complexes

| Metal Center | Ligand Type | Catalytic Reaction | Significance | Reference(s) |

|---|---|---|---|---|

| Palladium (Pd) | Allene-phosphine | Heck Coupling | C-C bond formation | uea.ac.uk |

| Palladium (Pd) | Bis(pyridyl)allene | General Catalysis | Robust, versatile catalyst | rsc.org |

| Gold (Au) | Allene-phosphine | Asymmetric Transformations | Potential for high enantioselectivity | rsc.org |

| Rhodium (Rh) | Allene-phosphine | Asymmetric Catalysis | Exploits axial chirality of the allene | rsc.org |

Advanced Chemical Sensor Development (focus on chemical principles, not biological detection)

Integration into Responsive Molecular Systems

The allenyl functional group within a molecule like Benzene, (1-methyl-1,2-butadienyl)- can act as a responsive unit. The reactivity of the C=C=C system, particularly when activated by coordination to a metal center, makes it susceptible to chemical changes triggered by external stimuli. For example, the metal-activated allene can be prone to nucleophilic attack, and this reaction can serve as a trigger within a larger molecular system. rsc.org

Chemo-Responsive Material Architectures (e.g., Chiroptical Materials)

A compelling application for chiral allenylbenzenes is in the construction of chemo-responsive materials, particularly those with chiroptical properties. Chiroptical materials interact differently with left- and right-circularly polarized light, a property that can be modulated by their chemical environment. Axially chiral molecules like derivatives of Benzene, (1-methyl-1,2-butadienyl)- are excellent building blocks for these materials. researchgate.net

The fundamental principle involves incorporating these chiral allene units into a larger architecture, such as a polymer backbone or a supramolecular assembly. The resulting material exhibits a baseline chiroptical response, for example, a specific circular dichroism (CD) spectrum. When this material is exposed to a target analyte, the analyte can bind to or interact with the material, perturbing the electronic environment of the chiral allene units. This perturbation alters how the allenes interact with polarized light, leading to a measurable change in the chiroptical signal. researchgate.net

Research on related chiral systems, such as helicenes, has shown that the attachment of different chemical groups (acting as analytes or functional handles) can significantly redshift and alter the intensity of the chiroptical activity. researchgate.net This demonstrates that the chiroptical properties are highly sensitive to the local chemical environment. By designing specific binding sites into the material alongside the allenylbenzene units, it is possible to create highly selective sensors where only the target analyte induces a significant chiroptical change.

Table 3: Principles of Allenyl-Based Chemo-Responsive Chiroptical Materials

| Component | Role in Material | Principle of Operation | Reference |

|---|---|---|---|

| Chiral Allenylbenzene | Chiral Building Block | Provides the intrinsic chirality and the baseline chiroptical signal. | uea.ac.ukresearchgate.net |

| Polymer/Supramolecular Scaffold | Material Matrix | Organizes the chiral units into a stable, solid-state or gel-phase architecture. | researchgate.net |

| Analyte Binding Site | Recognition Element | Provides specificity for the target chemical analyte. | rsc.org |

| Target Analyte | External Stimulus | Binds to the material, perturbing the electronic structure of the nearby allene. | researchgate.net |

| Circular Dichroism Spectrometer | Detection Method | Measures the change in the chiroptical signal as a response to analyte binding. | researchgate.net |

Future Perspectives and Unaddressed Research Questions

Development of Novel Stereoselective Synthetic Pathways

A significant area for future research is the development of new methods for the stereoselective synthesis of chiral allenes like "Benzene, (1-methyl-1,2-butadienyl)-". Allenes with different substituents on each terminal carbon atom are chiral. msu.edu The ability to control the stereochemistry of these molecules is crucial for their application in areas such as pharmaceuticals and materials science.

Recent advancements in catalysis offer promising avenues for achieving high levels of stereoselectivity. For instance, cobalt(III)-catalyzed sequential C-H bond addition to 1,3-enynes and aldehydes has been shown to produce allenyl alcohols with high stereoselectivity. nih.gov Similarly, rhodium(I)-catalyzed addition of arylboronic acids to allenic alcohols can proceed with high stereoselectivity. nih.gov Future work could adapt these methods for the synthesis of "Benzene, (1-methyl-1,2-butadienyl)-" and its derivatives. The use of chiral phosphine (B1218219) catalysts has also shown promise in the asymmetric synthesis of related heterocyclic systems from allenes. thieme-connect.com

Table 1: Selected Stereoselective Synthetic Approaches for Allenes

| Catalytic System | Reactants | Product Type | Key Features |

| Cobalt(III) | 1,3-enynes, aldehydes, C-H bond substrates | Allenyl alcohols | High stereoselectivity, three-component reaction. nih.gov |

| Rhodium(I) | Allenic alcohols, arylboronic acids | Vinyl-substituted (Z)-stilbenes | High stereoselectivity, regioselective addition. nih.gov |

| Chiral Phosphine | β'-Acetoxy allenoate, enones/imines | Fused heterocycles | Excellent diastereoselectivity, potential for high enantioselectivity. thieme-connect.com |

| Copper(I) | 1-Alkynes, N-tosylhydrazones | 1,3-disubstituted allenes | Operationally simple, good yields, tolerates various functional groups. organic-chemistry.org |

Exploration of Unconventional Reactivity Patterns and Cascade Reactions

Allenes are known for their diverse reactivity, participating in cycloadditions, radical reactions, and cascade sequences. nih.govnih.gov They are more reactive than simple alkenes due to their higher strain. nih.gov The exploration of unconventional reactivity patterns for "Benzene, (1-methyl-1,2-butadienyl)-" could lead to the discovery of novel transformations and the synthesis of complex molecular architectures.

Cascade reactions, where multiple bonds are formed in a single operation, are particularly attractive for their efficiency. For example, cascade reactions of nitrones and allenes have been used to synthesize indole (B1671886) derivatives. acs.org Another area of interest is the use of allenes in [2+2+2] cycloadditions, which can generate sp3-rich centers with significant stereochemical complexity. rsc.org The phenyl group in "Benzene, (1-methyl-1,2-butadienyl)-" could influence the regioselectivity and stereoselectivity of these reactions, a subject ripe for investigation. Furthermore, the thermochemistry of allenyl azides can initiate a cascade sequence to produce complex heterocyclic products. nih.gov

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for generating molecular diversity. Allenes are excellent substrates for MCRs. rsc.org Transition metal-catalyzed three-component couplings of allenes can produce highly substituted allyl and vinyl metal reagents. rsc.org

Future research could focus on integrating "Benzene, (1-methyl-1,2-butadienyl)-" into novel MCRs. For instance, copper-catalyzed three-component reactions of enynes, a TMS-containing reagent, and oxime esters have been developed for the synthesis of multifunctionalized allenes. acs.org Another example involves the reaction of 1,2-allenic ketones with 4-chloroacetoacetate and a cyano-containing compound to form functionalized cyclopentenes. rsc.org The development of such reactions for "Benzene, (1-methyl-1,2-butadienyl)-" would provide rapid access to a wide range of complex molecules.

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

Many reactions involving allenes proceed through transient intermediates that are difficult to detect. nih.gov Advanced spectroscopic techniques, coupled with computational methods, are essential for elucidating reaction mechanisms. For example, the study of strained heterocyclic allenes has revealed their generation as short-lived intermediates that drive reactivity. nih.govnih.gov

Future studies on "Benzene, (1-methyl-1,2-butadienyl)-" could employ techniques like time-resolved spectroscopy to characterize reactive intermediates such as radicals or strained cyclic species. Understanding the structure and energetics of these transient species is crucial for controlling reaction outcomes and designing more efficient synthetic routes.

Computational Design of Novel Allenylbenzene Derivatives with Tailored Properties

Computational chemistry has become an indispensable tool in modern organic chemistry, allowing for the prediction of molecular properties and the elucidation of reaction mechanisms. nih.gov Density Functional Theory (DFT) calculations, for example, have been used to study the structure and energetics of strained azacyclic allenes and to understand the regioselectivity in allene-azide cyclization cascades. nih.govnih.gov

For "Benzene, (1-methyl-1,2-butadienyl)-", computational studies could be used to:

Predict its reactivity in various cycloaddition and cascade reactions.

Design derivatives with tailored electronic and steric properties for specific applications.

Investigate the transition states of potential reactions to understand and control stereoselectivity.

This in-silico approach can guide experimental work, saving time and resources in the development of new reactions and materials.

Sustainable and Green Chemistry Approaches to Allenyl Synthesis

The development of environmentally friendly synthetic methods is a key goal of modern chemistry. acs.org Future research on the synthesis of "Benzene, (1-methyl-1,2-butadienyl)-" and other allenes should focus on green chemistry principles. This includes the use of non-toxic reagents and solvents, energy-efficient processes, and catalytic methods that minimize waste.

A promising area is the use of visible light photoredox catalysis, which has emerged as a powerful tool for the synthesis of allenes under mild conditions. rsc.org These methods often proceed with high efficiency and selectivity, offering a green alternative to traditional synthetic protocols. rsc.org Other green approaches include the use of iron catalysis and the development of one-pot reactions that reduce the number of purification steps. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing benzene derivatives with 1-methyl-1,2-butadienyl substituents?

- Methodological Answer : Derivatives like Benzene, (1-methyl-1,2-butadienyl)- are synthesized via thermal degradation of polystyrene waste plastics under controlled pyrolysis conditions (400–600°C). This process generates intermediates such as Benzene, 1,1'-(1-methyl-1,2-ethanediyl)bis- (C15H16), identified via GC/MS at retention time 16.91 and trace mass 105 . Catalytic systems (e.g., zeolites) enhance selectivity for substituted benzene derivatives by stabilizing carbocation intermediates .

Q. How is the molecular structure of benzene derivatives with methyl-butadienyl groups validated experimentally?

- Methodological Answer : X-ray crystallography is used to confirm planar aromatic rings and substituent geometry. For example, crystal structures of related compounds (e.g., methyl 3-(3-fluorophenyl)-1-methyl-1,3a,4,9b-tetrahydro-3H-thiochromeno[4,3-c]isoxazole) reveal coplanar benzene rings with substituent dihedral angles (e.g., 85.96° between aromatic planes) . Nuclear Magnetic Resonance (NMR) spectroscopy further resolves coupling patterns for methyl and butadienyl protons .

Q. What reactivity patterns distinguish benzene derivatives with conjugated dienes (e.g., 1-methyl-1,2-butadienyl)?

- Methodological Answer : The electron-rich 1,2-butadienyl group facilitates electrophilic substitution at the benzene ring (e.g., Friedel-Crafts alkylation). However, steric hindrance from the methyl group can redirect reactivity to para positions. For example, Benzene, 4-ethenyl-1,2-dimethyl- undergoes regioselective nitration at the unsubstituted para position due to steric and electronic effects .

Advanced Research Questions

Q. How can analytical challenges in quantifying trace impurities in substituted benzene derivatives be addressed?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC/MS) with Effective Carbon Number (ECN) calibration resolves co-eluting isomers (e.g., distinguishing 1-methyl-1,2-butadienyl derivatives from 1-methyl-1,3-propanediyl analogs). For example, trace masses (e.g., m/z 91 for benzyl fragments) and retention times (e.g., 16.55–19.74 minutes) differentiate compounds in pyrolysis mixtures . ASTM D7504 standards ensure precision in detecting impurities at <10 ppm .

Q. How do computational models resolve contradictions in experimental data on substituent effects in benzene derivatives?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict resonance stabilization energies and substituent orientation. For instance, methyl groups on 1,2-butadienyl chains reduce aromatic stabilization by 8–12 kJ/mol compared to unsubstituted analogs, aligning with observed shorter C-C bond lengths (1.39 Å vs. 1.42 Å in benzene) . Discrepancies in experimental vs. theoretical bond angles are attributed to crystal packing forces .

Q. What neurotoxic or protective mechanisms are associated with substituted benzene derivatives?